Reduced In Vitro Potency of Desfuroylceftiofur Against Staphylococci Compared to Ceftiofur
In a direct head-to-head comparison against 539 veterinary isolates, desfuroylceftiofur (DXNL) demonstrated significantly higher MIC90 values than ceftiofur (XNL) against staphylococci. Specifically, for XNL the MIC90 was 1.0 µg/mL, whereas for DXNL the MIC90 ranged from 4.0 to 8.0 µg/mL [1]. This represents a 2- to 3-dilution increase in the MIC. In contrast, the two compounds were equivalent against gram-negative bacteria, with all MICs within one serial dilution [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | 4.0 - 8.0 µg/mL |
| Comparator Or Baseline | Ceftiofur (XNL): 1.0 µg/mL |
| Quantified Difference | 4- to 8-fold higher MIC90 |
| Conditions | Agar dilution method against a panel of staphylococci isolates from veterinary sources. |
Why This Matters
This data is critical for interpreting susceptibility testing results and for selecting the correct analytical standard, as the parent compound (ceftiofur) may overestimate in vivo activity against staphylococcal infections.
- [1] Salmon, S. A., Watts, J. L., & Yancey, R. J. (1996). In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance. Journal of Veterinary Diagnostic Investigation, 8(3), 332-336. View Source
